molecular formula C10H16O5 B11836396 acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate CAS No. 178456-34-3

acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate

Cat. No.: B11836396
CAS No.: 178456-34-3
M. Wt: 216.23 g/mol
InChI Key: SJKWXUZGEJNJLO-SCLLHFNJSA-N
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Description

Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate is a chemical compound with a unique structure that includes a cyclopentene ring, a hydroxymethyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate typically involves the esterification of [(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] alcohol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for hydrolysis.

Major Products Formed

    Oxidation: [(1R,5R)-5-(carboxymethyl)cyclopent-2-en-1-yl] acetate.

    Reduction: [(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] alcohol.

    Substitution: [(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate derivatives.

Scientific Research Applications

Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetate group can be hydrolyzed to release acetic acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentene-1-acetic acid: Similar structure but lacks the hydroxymethyl group.

    Cyclopent-2-enylacetic acid: Similar structure but differs in the position of the functional groups.

Uniqueness

Acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate is unique due to the presence of both a hydroxymethyl group and an acetate group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

178456-34-3

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C8H12O3.C2H4O2/c1-6(10)11-8-4-2-3-7(8)5-9;1-2(3)4/h2,4,7-9H,3,5H2,1H3;1H3,(H,3,4)/t7-,8-;/m1./s1

InChI Key

SJKWXUZGEJNJLO-SCLLHFNJSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O[C@@H]1C=CC[C@@H]1CO

Canonical SMILES

CC(=O)O.CC(=O)OC1C=CCC1CO

Origin of Product

United States

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